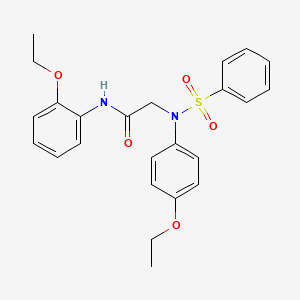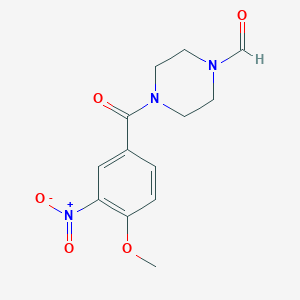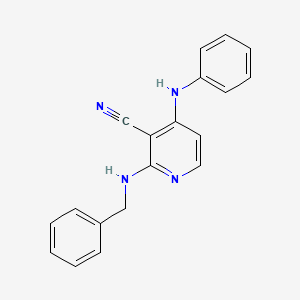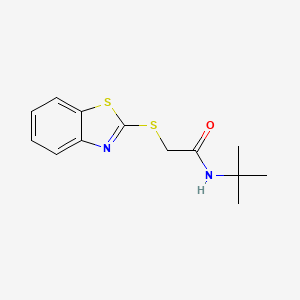![molecular formula C14H15NO2 B5836349 4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
4-[(2-methoxybenzyl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methoxybenzyl)amino]phenol, also known as MBAP, is a chemical compound used in scientific research for its potential therapeutic properties.
科学的研究の応用
4-[(2-methoxybenzyl)amino]phenol has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines.
作用機序
The mechanism of action of 4-[(2-methoxybenzyl)amino]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. 4-[(2-methoxybenzyl)amino]phenol has also been shown to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
4-[(2-methoxybenzyl)amino]phenol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines and inhibit COX-2 activity.
実験室実験の利点と制限
One advantage of 4-[(2-methoxybenzyl)amino]phenol is its potential therapeutic properties in a variety of areas. Another advantage is its relatively simple synthesis method. One limitation of 4-[(2-methoxybenzyl)amino]phenol is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity at high doses, which can limit its use in vivo.
将来の方向性
There are several future directions for 4-[(2-methoxybenzyl)amino]phenol research. One direction is to explore its potential therapeutic properties in other areas such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, the development of analogs with improved solubility and reduced toxicity could expand its potential use in vivo.
合成法
4-[(2-methoxybenzyl)amino]phenol can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzylamine and 4-nitrophenol. The resulting product is then reduced with sodium borohydride and the nitro group is replaced with an amino group. The final step involves the addition of a hydroxyl group to the aromatic ring using a palladium-catalyzed reaction.
特性
IUPAC Name |
4-[(2-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-5-3-2-4-11(14)10-15-12-6-8-13(16)9-7-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVADCYRJJTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)


![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)





![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)

![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)